molecular formula C19H23BN2O5 B1393568 1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione CAS No. 1218790-48-7

1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione

Cat. No. B1393568
CAS RN: 1218790-48-7
M. Wt: 370.2 g/mol
InChI Key: AWWSBYIWDATYAG-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione is a useful research compound. Its molecular formula is C19H23BN2O5 and its molecular weight is 370.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Properties of Pyrimidine Derivatives

The complex chemistry and properties of pyrimidine derivatives have been extensively explored. Studies have delved into various branches of chemistry involving compounds like 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), highlighting their preparation methods and diverse properties, such as spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activities (Boča, Jameson, & Linert, 2011).

Synthesis and Catalytic Applications

The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, crucial for medicinal and pharmaceutical applications, has been a focal point of research. This includes exploring various synthetic pathways and the use of diverse hybrid catalysts for developing these compounds. The review also touches on the recyclability and mechanisms of these catalysts, emphasizing the broad catalytic applications in developing lead molecules (Parmar, Vala, & Patel, 2023).

Optoelectronic Material Development

Extensive research on quinazoline and pyrimidine derivatives for their applications in optoelectronic materials has been reported. The incorporation of these compounds into π-extended conjugated systems has proved invaluable for creating novel materials for organic light-emitting diodes, including white OLEDs and highly efficient red phosphorescent OLEDs. They also show potential as structures for nonlinear optical materials and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Medicinal and Biological Significance

Pyrimidines are known for a range of pharmacological effects, including anti-inflammatory properties. They inhibit the expression and activities of vital inflammatory mediators, making them potent anti-inflammatory agents. The synthesis and structure-activity relationships of pyrimidine derivatives have been a significant focus, with research paving the way for the development of novel analogs possessing enhanced activities (Rashid et al., 2021).

properties

IUPAC Name

1,3-dimethyl-5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BN2O5/c1-18(2)19(3,4)27-20(26-18)13-9-7-12(8-10-13)11-14-15(23)21(5)17(25)22(6)16(14)24/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWSBYIWDATYAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=C3C(=O)N(C(=O)N(C3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675333
Record name 1,3-Dimethyl-5-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1218790-48-7
Record name 1,3-Dimethyl-5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl-5-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione
Reactant of Route 3
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1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione
Reactant of Route 4
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1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione
Reactant of Route 5
Reactant of Route 5
1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione
Reactant of Route 6
Reactant of Route 6
1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione

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